Prosomatostatin
Overview
Description
- Prosomatostatin is a precursor peptide that gives rise to the biologically active forms of somatostatin: somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .
- It is produced by endocrine cells and the central nervous system.
- SS-14 and SS-28 play roles in inhibiting growth hormone secretion, regulating glucagon and insulin synthesis in the pancreas, and influencing glucose metabolism.
Synthesis Analysis
- Prosomatostatin originates from a larger precursor called pre-prosomatostatin .
- Pre-prosomatostatin is processed to form prosomatostatin, which is further cleaved to generate SS-14 and SS-28.
Molecular Structure Analysis
- Prosomatostatin consists of 92 amino acids after removal of the 24-amino acid signal sequence.
- SS-14 and SS-28 are cyclic peptides derived from prosomatostatin.
Chemical Reactions Analysis
- Somatostatin acts via G protein-coupled somatostatin receptors .
- It inhibits adenylyl cyclase upon activation, affecting downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase.
Physical And Chemical Properties Analysis
- NT-proSST (N-terminal prosomatostatin) has been studied as a potential biomarker.
- However, it is unsuitable for predicting cardiovascular or all-cause mortality in stable outpatients with T2DM.
Scientific Research Applications
Hormonal Regulation and Metabolic Effects
Prosomatostatin (pro-S) and its derived peptides, such as somatostatin-14 (S-14), somatostatin-13 (S-13), and somatostatin-28 (S-28), play a significant role in hormonal regulation and metabolic processes. Research indicates that while pro-S, S-14, and S-13 levels remain constant, S-28 levels can double after food ingestion, suggesting its role as a hormone that may modulate postprandial nutrient absorption and use. The small intestine is identified as the primary source of S-28, emphasizing its importance in the digestive process (Ensinck et al., 1989).
Cardiovascular and Metabolic Disease Marker
N-terminal prosomatostatin (NT-proSST) has been associated with cardiovascular diseases and diabetes. Higher levels of NT-proSST correlate with an increased risk of incident coronary artery disease (CAD), all-cause mortality, and cardiovascular mortality. This association is not linear but is particularly pronounced in subjects with high values of NT-proSST. This indicates NT-proSST's potential as a biomarker for cardiovascular health and metabolic disorders (Hedbäck et al., 2016).
Neurological Health Indicator
Elevated levels of NT-proSST have been significantly linked with an increased risk of vascular dementia among older adults. This suggests that NT-proSST might be critical in understanding the development of dementia and could serve as an early biomarker for this condition (Holm et al., 2017).
Alzheimer's Disease Research
In patients with Alzheimer's disease, a significant increase in unprocessed 15 Kdalton prosomatostatin and a decrease in mature somatostatin-14 have been observed. This alteration suggests impaired processing mechanisms in these patients and provides insight into the somatostatinergic neuronal alterations associated with Alzheimer's disease (Gomez et al., 1986).
Future Directions
- Further research is needed to explore the regulatory mechanisms controlling somatostatin expression.
- Investigating its potential therapeutic applications, especially in the context of cardiovascular disease, remains an area of interest.
properties
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prosomatostatin | |
CAS RN |
73032-94-7 | |
Record name | Somatostatin-28 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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